molecular formula C38H32 B12057290 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene

6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene

Cat. No.: B12057290
M. Wt: 488.7 g/mol
InChI Key: RVYZMPWWAUBURT-UHFFFAOYSA-N
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Description

6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene: is a conjugated polycyclic hydrocarbon with a unique structure consisting of a 6−5−6−5−6 fused ring system. This compound exhibits small band gap absorption and biradicaloid properties, making it a promising candidate for various applications in organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene typically involves the following steps:

    Formation of the indeno[1,2-b]fluorene core: This is achieved through a series of cyclization reactions starting from suitable precursors.

    Introduction of the 2,4,6-trimethylphenyl groups: This step involves the use of Friedel-Crafts alkylation reactions to attach the trimethylphenyl groups to the indeno[1,2-b]fluorene core.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene involves its interaction with molecular targets through its conjugated polycyclic structure. This allows for efficient charge transport and electronic interactions, making it effective in organic electronic applications. The compound’s biradicaloid properties also contribute to its unique electronic behavior.

Comparison with Similar Compounds

  • 6,12-Dimesitylindeno[1,2-b]fluorene
  • 6,12-Diarylindeno[1,2-b]fluorenes

Comparison: 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene stands out due to its specific substitution pattern with 2,4,6-trimethylphenyl groups, which enhances its electronic properties and stability. Compared to other indeno[1,2-b]fluorene derivatives, this compound exhibits a smaller band gap and unique biradicaloid characteristics, making it particularly suitable for advanced organic electronic applications .

Properties

Molecular Formula

C38H32

Molecular Weight

488.7 g/mol

IUPAC Name

6,12-bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene

InChI

InChI=1S/C38H32/c1-21-15-23(3)35(24(4)16-21)37-29-13-9-7-11-27(29)31-20-34-32(19-33(31)37)28-12-8-10-14-30(28)38(34)36-25(5)17-22(2)18-26(36)6/h7-20H,1-6H3

InChI Key

RVYZMPWWAUBURT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=C4C5=CC=CC=C5C(=C4C=C3C6=CC=CC=C62)C7=C(C=C(C=C7C)C)C)C

Origin of Product

United States

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